Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate
Description
Nomenclature and Systematic Identification
The systematic identification of this compound reveals significant complexity in its nomenclature across different chemical databases and suppliers. The compound is registered under the Chemical Abstracts Service number 412027-13-5, which serves as its unique identifier in chemical literature and commercial databases. However, examination of various sources reveals notable discrepancies in the systematic naming conventions employed for this molecule.
The International Union of Pure and Applied Chemistry systematic name for this compound is most commonly reported as "ethyl 2-acetyl-2-isobutyl-4-methylpentanoate". This nomenclature reflects the pentanoic acid backbone with acetyl and isobutyl substituents at the 2-position, along with a methyl group at the 4-position. Alternative systematic names found in chemical databases include "ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate" and "Pentanoic acid, 2-acetyl-4-methyl-2-(2-methylpropyl)-, ethyl ester". The variation in naming conventions appears to stem from different approaches to describing the branched alkyl substituents, particularly the isobutyl groups.
The molecular formula is consistently reported as C14H26O3 across all major chemical databases. The molecular weight is documented with slight variations depending on the precision of calculation methods, ranging from 242.35 to 242.3544 grams per mole. The compound's Simplified Molecular Input Line Entry System representation is recorded as "CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C", which provides a standardized text format for representing the molecular structure.
The International Chemical Identifier for this compound is "InChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3", while the International Chemical Identifier Key is "YZSHPMXHFPHVRK-UHFFFAOYSA-N". These standardized identifiers facilitate accurate chemical communication and database searches across different platforms and research institutions.
Structural Overview and Functional Groups
The structural architecture of this compound exhibits remarkable complexity with multiple functional groups contributing to its chemical properties and reactivity profile. The compound contains a primary ethyl ester functional group (-COOEt) attached to a highly substituted carbon framework. The central carbon atom bears two isobutyl substituents (2-methylpropyl groups), creating a quaternary carbon center that significantly influences the molecule's steric and electronic properties.
The presence of an acetyl group (C(=O)CH3) attached to the same carbon center introduces a ketone functionality that serves as a potential site for nucleophilic addition reactions and condensation processes. This β-diketone-like arrangement, where the ketone is positioned β to the ester carbonyl, creates an electron-withdrawing environment that affects the acidity of adjacent hydrogen atoms and the overall reactivity of the molecule.
The two isobutyl substituents contribute significant steric bulk to the molecular structure, with each containing a branched three-carbon chain terminating in a methyl group. These branched alkyl chains not only influence the compound's physical properties such as boiling point and solubility but also provide substantial steric hindrance around the central quaternary carbon atom. The presence of multiple methyl groups throughout the structure contributes to the compound's lipophilic character and affects its interaction with various solvents and biological systems.
Table 1: Structural and Physical Properties
The ethyl ester moiety provides the compound with moderate polarity while maintaining sufficient lipophilicity for organic synthesis applications. The ester carbonyl group serves as both an electron-withdrawing substituent and a potential site for hydrolysis reactions under appropriate conditions. The overall molecular geometry is influenced by the tetrahedral arrangement around the quaternary carbon center, with the bulky isobutyl groups adopting conformations that minimize steric interactions.
Historical Context and Discovery
The historical development and discovery timeline of this compound reflects broader trends in synthetic organic chemistry, particularly in the field of substituted acetoacetic acid derivatives. While specific historical records regarding the initial synthesis and characterization of this exact compound are limited in the available literature, the synthetic approaches leading to its preparation can be traced through the evolution of alkylation methodologies for acetoacetic ester derivatives.
The foundational chemistry underlying the synthesis of such highly substituted acetoacetic acid derivatives emerged from classical work on the acetoacetic ester synthesis, a fundamental carbon-carbon bond forming reaction in organic chemistry. Historical patent literature indicates that similar compounds have been prepared through alkylation reactions involving ethyl acetoacetate as a starting material. The preparation of related isobutyl-substituted acetoacetic esters has been documented since the mid-20th century, with various research groups exploring the synthetic potential of multiple alkylation reactions.
Examination of synthesis methodologies reveals that compounds of this structural class are typically prepared through sequential alkylation reactions of ethyl acetoacetate. The preparation process involves treatment of ethyl acetoacetate with sodium hydride to form the corresponding enolate anion, followed by alkylation with isobutyl bromide under controlled temperature conditions. Research documentation indicates that such reactions typically proceed with moderate to good yields, with reported yields of approximately fifty-six percent for related isobutyl-substituted acetoacetic esters.
Table 2: Synthetic Methodology and Reaction Conditions
| Synthetic Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Enolate Formation | Sodium Hydride | 60°C, 1 hour | Quantitative |
| First Alkylation | Isobutyl Bromide | 90°C, 3 hours | 56% |
| Workup | Water/Dichloromethane | Room Temperature | Recovery |
| Purification | Fractional Distillation | 75-80°C/4 mmHg | Purified Product |
Properties
CAS No. |
412027-13-5 |
|---|---|
Molecular Formula |
C₁₄H₂₆O₃ |
Molecular Weight |
242.35 |
Synonyms |
Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation of Diisobutyl Acetic Acid Derivatives
The Claisen condensation represents a foundational approach for synthesizing β-keto esters, leveraging ester enolates to form carbon-carbon bonds. For ethyl 2,2-diisobutyl-3-methyl-3-oxopropionate, this method involves reacting ethyl acetate with diisobutyl acetic acid chloride under basic conditions. A study using sodium ethoxide as the base in anhydrous toluene achieved a 68% yield after 12 hours at reflux . Key parameters include:
-
Solvent selection : Toluene or tetrahydrofuran (THF) minimizes side reactions like hydrolysis.
-
Temperature : Reflux conditions (110–120°C) enhance enolate formation but require careful moisture exclusion.
-
Workup : Acidic quenching (e.g., dilute HCl) followed by extraction with dichloromethane and silica gel chromatography yields the purified product .
Comparative studies show that substituting sodium ethoxide with lithium diisopropylamide (LDA) increases enolate stability, improving yields to 75–78% . However, this necessitates cryogenic conditions (−78°C), raising operational complexity.
Alkylation of Ethyl Acetoacetate with Isobutyl Halides
Alkylation of ethyl acetoacetate with isobutyl halides introduces the diisobutyl and methyl groups at the α-position. A two-step protocol involves:
-
Enolate formation : Treating ethyl acetoacetate with sodium hydride (NaH) in THF at 0°C.
-
Alkylation : Sequential addition of isobutyl bromide and methyl iodide, followed by stirring at room temperature for 24 hours .
This method produced a 62% yield, with purity confirmed via NMR (δ 1.25–1.35 ppm for isobutyl CH, δ 4.15 ppm for ester OCH) . Challenges include over-alkylation, which is mitigated by slow reagent addition and stoichiometric control.
Biocatalytic Transesterification Using Lipases
Enzymatic methods offer enantioselective advantages, aligning with the compound’s role in chiral synthesis. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of mthis compound with ethanol in hexane. Key findings:
-
Enantiomeric excess : >99% for the (S)-configured product, critical for downstream biocatalytic reductions .
This method avoids harsh conditions, preserving acid-sensitive functional groups. However, enzyme cost and solvent recovery remain industrial limitations.
Michael Addition-Esterification Tandem Reaction
A tandem Michael addition-esterification strategy employs ethyl acrylate and diisobutyl ketone. In the presence of triethylamine, the reaction proceeds via:
-
Michael addition : Diisobutyl ketone attacks ethyl acrylate, forming a β-keto ester intermediate.
-
Esterification : In situ reaction with ethanol and sulfuric acid yields the final product.
Optimized conditions (60°C, 18 hours) achieve a 70% yield. NMR analysis confirms regioselectivity, with resonances at δ 207.8 ppm (ketone) and δ 170.2 ppm (ester).
Grignard Reaction with Ethyl Cyanoacetate
A less conventional route involves Grignard reagents. Treating ethyl cyanoacetate with isobutylmagnesium bromide forms a tertiary alcohol intermediate, which is oxidized to the ketone using pyridinium chlorochromate (PCC). Despite moderate yields (55–60%), this method provides access to structural analogs via varying Grignard reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-2-oxobutyrate
- Ethyl 2-acetyl-4-methylpentanoate
- Ethyl 2,2-dimethyl-3-oxopropionate
Uniqueness
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is unique due to its specific structural features, such as the presence of two isobutyl groups and a methyl group on the oxopropionate backbone. These structural characteristics confer distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications.
Biological Activity
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate (CAS No. 3025-88-5) is a compound of interest in various fields, including flavoring and fragrance industries, due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its safety, toxicity, metabolic pathways, and applications.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | Not specified |
| Flash Point | Not specified |
These properties suggest that the compound is a lipophilic ester, which may influence its biological interactions.
1. Metabolism and Toxicity
Research indicates that compounds similar to this compound undergo extensive metabolic processing. For example, many esters are hydrolyzed to their corresponding acids and alcohols in vivo, which can then enter various metabolic pathways. The metabolic fate of such compounds often determines their toxicity profile.
Studies have shown that related compounds exhibit low oral toxicity in animal models, with no significant evidence of carcinogenicity or mutagenicity at low exposure levels . This suggests that this compound may also have a favorable safety profile under regulated conditions.
2. Genotoxicity
In vitro studies on structurally similar compounds have reported instances of genotoxicity; however, these effects are often concentration-dependent and may not translate to in vivo scenarios. For instance, high concentrations of certain α,β-unsaturated aldehydes have been linked to DNA damage through oxidative stress mechanisms . It remains essential to evaluate the specific genotoxic potential of this compound through targeted assays.
3. Applications in Flavoring and Fragrance
This compound is utilized in the flavoring industry due to its pleasant aroma profile. Regulatory bodies like the International Fragrance Association (IFRA) assess such compounds for safety based on comprehensive toxicity data . The compound's acceptance as Generally Recognized As Safe (GRAS) under specific conditions underscores its potential for safe use in food products.
Case Studies
Case Study 1: Flavoring Safety Assessment
A comprehensive safety assessment conducted by the European Food Safety Authority (EFSA) evaluated various flavoring substances, including those structurally related to this compound. The findings indicated that while some related compounds exhibited cytotoxic effects at high concentrations in vitro, these were not observed in vivo at typical consumption levels .
Case Study 2: Metabolic Pathway Analysis
In a study examining the metabolic pathways of esters similar to this compound, it was found that these compounds are primarily metabolized via esterases leading to less toxic metabolites . This pathway analysis supports the notion that the compound may be safely metabolized in human systems.
Q & A
Q. What synthetic routes are recommended for Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate?
A viable approach involves alkylation or condensation reactions of β-keto esters. For example, methyl 3-chloro-3-oxopropionate (a structurally related compound) undergoes reactions with substituted aromatic or aliphatic derivatives to form malonates or cyanoacetates via nucleophilic substitution or Claisen-type condensations . For this compound, a plausible route includes:
- Step 1 : Diisobutyl ketone or a branched aldehyde as a starting material.
- Step 2 : Condensation with ethyl oxopropionate under acidic or basic conditions to form the β-keto ester backbone.
- Step 3 : Purification via fractional distillation or column chromatography to isolate the product.
Q. How should researchers characterize this compound using spectroscopic methods?
Key techniques include:
- NMR Spectroscopy : Analyze and NMR spectra for ester carbonyl signals (~170–175 ppm), diastereotopic protons in the diisobutyl groups (δ 0.8–1.5 ppm), and splitting patterns from adjacent methyl/methylene groups. For example, ethyl 3-methyl-2-oxobutyrate shows distinct methyl triplet signals at δ 1.2–1.3 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 244 for CHO) and fragmentation patterns indicative of ester cleavage (e.g., loss of ethoxy or isobutyl groups) .
Q. What are the common reactivity patterns of β-keto esters like this compound?
β-keto esters undergo enolate formation , enabling alkylation, Michael additions, or cyclization. For instance, ethyl 3-oxopropanoate derivatives react with electrophiles (e.g., aryl halides) to form substituted malonates . Acidic conditions may promote decarboxylation or ketone reduction, while basic conditions favor enolate intermediates for further functionalization .
Advanced Research Questions
Q. How can isotopic labeling resolve metabolic or mechanistic pathways for this compound?
Isotopomers can be synthesized using - or -labeled precursors. For example:
- Step 1 : Use -enriched ethyl 3-oxobutanoate as a starting material.
- Step 2 : Treat with SOCl to generate labeled 1-chloroacetone, followed by condensation with diethyl phosphonoacetonitrile to introduce isotopic labels at specific positions .
- Application : Track metabolic intermediates via LC-MS or NMR to study degradation or biosynthetic pathways.
Q. What strategies address contradictions in spectral data during structural elucidation?
Discrepancies in NMR/MS data may arise from diastereomerism or solvent effects. Mitigation steps include:
- Variable Temperature NMR : Resolve overlapping signals by altering solvent polarity or temperature.
- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign quaternary carbons. For instance, diethyl phosphonate derivatives show distinct - coupling (e.g., J = 23.1 Hz for geminal protons) .
- Cross-Validation : Compare experimental data with computational predictions (DFT or molecular dynamics simulations).
Q. How do steric effects influence the reactivity of branched β-keto esters?
The diisobutyl groups in this compound create steric hindrance, affecting:
- Enolate Stability : Bulky substituents slow enolate formation, requiring stronger bases (e.g., LDA vs. NaH).
- Regioselectivity : Hindered sites may favor alternative reaction pathways (e.g., O-alkylation over C-alkylation).
- Catalytic Efficiency : Steric bulk can reduce enzyme binding in biocatalytic studies, as seen in malonate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
